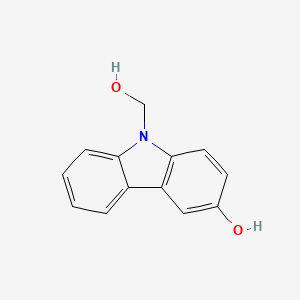

9-(Hydroxymethyl)carbazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(hydroxymethyl)carbazol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-8-14-12-4-2-1-3-10(12)11-7-9(16)5-6-13(11)14/h1-7,15-16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGKWHLTNDVTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CO)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161247 | |

| Record name | 9-(Hydroxymethyl)carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140158-64-1 | |

| Record name | 9-(Hydroxymethyl)carbazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(Hydroxymethyl)carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 Hydroxymethyl Carbazol 3 Ol and Its Analogues

Regioselective Functionalization of the Carbazole (B46965) Nucleus

The precise control of substituent placement on the carbazole core is paramount for tailoring the properties of the final compound. chim.itnih.gov Regioselective functionalization allows for the specific introduction of functional groups at desired positions, which is crucial for developing targeted therapeutic agents and functional materials. chim.itnih.gov

Strategies for Hydroxymethyl and Hydroxyl Group Installation at Specific Positions

The introduction of hydroxymethyl and hydroxyl groups at specific locations on the carbazole nucleus can be achieved through various synthetic strategies. One common approach involves the use of directing groups to guide the functionalization to a particular carbon atom. chim.it For instance, a pyrimidine (B1678525) directing group at the N9 position has been used to achieve C4-alkylation of the carbazole skeleton. chim.it

Another strategy involves the functionalization of pre-existing carbazole derivatives. For example, 9-methyl-9H-carbazole can be oxidized to carbazol-9-yl-methanol, which can then be further functionalized. researchgate.net Lewis acid-mediated reactions have also proven effective in the synthesis of hydroxyl group substituted N-H free carbazoles. nih.gov Furthermore, the synthesis of 2-aryl and 3-hydroxymethyl substituted benzofurans, which can be precursors to carbazole derivatives, has been accomplished starting from vanillin. rsc.org

The following table summarizes some of the key strategies for introducing hydroxyl and hydroxymethyl groups:

| Strategy | Description | Key Reagents/Catalysts | Reference(s) |

| Directing Group-Assisted C-H Alkylation | A directing group at the N9 position guides the introduction of an alkyl group to the C4 position. | Pyrimidine directing group, [RuCl2(p-cymene)]2 | chim.it |

| Oxidation of N-Alkyl Carbazoles | Oxidation of a methyl group at the N9 position to a hydroxymethyl group. | Biphenyl-degrading bacterium Ralstonia sp. strain SBUG 290 | researchgate.net |

| Lewis Acid-Mediated Annulation | Sequential cross-coupling of electron-rich indoles and pyrroles to form hydroxyl-substituted carbazoles. | BF3·OEt2 | nih.gov |

| Functionalization of Benzofuran Precursors | Synthesis of 2-aryl and 3-hydroxymethyl substituted benzofurans from vanillin, which can be further converted to carbazoles. | PPTS | rsc.org |

Derivatization of N- and C-Substituted Carbazole Intermediates

The derivatization of N- and C-substituted carbazole intermediates is a versatile approach to generate a wide array of analogues. nih.govjrespharm.comnih.gov Starting with a pre-functionalized carbazole allows for the systematic modification of the molecule to explore structure-activity relationships.

N-substituted carbazoles can be readily prepared through reactions with various electrophiles. For instance, 9H-carbazole can be reacted with ethyl chloroacetate (B1199739) to yield ethyl 9H-carbazol-9-ylacetate, which can be further converted to other derivatives. arabjchem.orgresearchgate.net Similarly, N-alkylation with epichlorohydrin (B41342) can introduce a reactive epoxide group for further modifications. nih.gov

C-substitution can be achieved through various methods, including Friedel-Crafts reactions and transition metal-catalyzed cross-coupling reactions. nih.gov For example, the FeCl3-catalyzed di-Friedel-Crafts-alkylation of carbazoles with trifluoropyruvate can introduce trifluoromethylated groups. nih.gov Palladium-catalyzed Suzuki-Miyaura coupling is another powerful tool for introducing aryl or other groups at specific positions on the carbazole ring. chim.itrsc.org

Here is a table detailing some derivatization strategies:

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 9H-Carbazole | Ethyl bromoacetate, NaH | N-substituted carbazole ester | nih.gov |

| 3-Amino-9-ethyl-9H-carbazole | Chloroacetyl chloride | N-acylated carbazole | jrespharm.com |

| 9H-Carbazole | Trifluoroacetic acid, FeCl3, trifluoropyruvate | C-trifluoromethylated carbazole | nih.gov |

| 6-Bromo-1,4-dimethyl-9H-carbazole | Phenylboronic acid, Pd catalyst | C-arylated carbazole | rsc.org |

| 9H-Carbazole | 1-Sulfonyl-1,2,3-triazoles, Rh(II) catalyst | C3-enamido carbazole | sci-hub.se |

Biomimetic and Biocatalytic Approaches in Carbazole Synthesis

Biomimetic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. acs.org These approaches often utilize enzymes or whole microorganisms to perform specific chemical transformations.

One notable example is the use of the biphenyl-degrading bacterium Ralstonia sp. strain SBUG 290 for the derivatization of bioactive carbazoles. researchgate.net This bacterium can oxidize 9-methyl-9H-carbazole to carbazol-9-yl-methanol and further produce 9H-carbazol-1-ol and 9H-carbazol-3-ol. researchgate.net The use of cytochrome P450 enzymes is another promising area, as they are known to be involved in the metabolism of various compounds and can be engineered for specific hydroxylation reactions. acs.org

Green Chemistry Principles in the Synthesis of Carbazole Derivatives

The application of green chemistry principles in the synthesis of carbazole derivatives aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions that minimize waste.

Recent research has focused on developing metal-free and base-catalyzed one-pot syntheses of carbazole-based natural products. nih.gov Additionally, sunlight-catalyzed [3+2] cycloaddition reactions between azobenzenes and arynes have been developed for the construction of the carbazole skeleton without the need for a metal catalyst. nih.gov These methods represent a significant step towards more sustainable synthetic routes.

Synthetic Routes from Natural Product Precursors

Nature provides a rich source of complex molecular scaffolds that can be utilized as starting materials for the synthesis of new compounds. chim.itnih.govsci-hub.semdpi.comontosight.aiacs.org The synthesis of carbazole derivatives from natural product precursors can offer a more efficient and stereoselective route compared to de novo synthesis.

For instance, the total synthesis of the natural product hyellazole (B1251194) has been achieved starting from 1-ketotetrahydrocarbazole, which can be derived from simpler precursors. rsc.org Similarly, the synthesis of vibsanol, a benzofuran-type lignan, starts from the readily available natural product vanillin. rsc.org These examples highlight the potential of using natural products as building blocks for the construction of complex carbazole derivatives.

Structure Property and Structure Activity Relationship Sar/spr Investigations of 9 Hydroxymethyl Carbazol 3 Ol and Its Analogues

Impact of Hydroxyl and Hydroxymethyl Substitution on Molecular Characteristics

The introduction of hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups onto the carbazole (B46965) nucleus significantly modifies its intrinsic properties. The carbazole structure is an electron-rich aromatic system, and the nature and position of substituents are critical in fine-tuning its electronic and photophysical behavior. researchgate.netmdpi.com

The hydroxyl group at the C-3 position acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic system. This enhanced electron density influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The presence of the -OH group facilitates intramolecular charge transfer (ICT), a key factor in the photophysical properties of carbazole derivatives. researchgate.net Furthermore, the hydroxyl group introduces the capacity for hydrogen bonding, which can affect solubility, crystal packing, and interactions with biological targets. Studies on 3-hydroxycarbazole show its potential as a building block for more complex functional molecules. nih.gov

The combined presence of both the C-3 hydroxyl and N-9 hydroxymethyl groups in 9-(hydroxymethyl)carbazol-3-ol results in a molecule with enhanced polarity and a complex electronic profile, making it a subject of interest for materials science and medicinal chemistry. ontosight.ai

Table 1: Comparison of Physicochemical Properties of Carbazole and its Substituted Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Carbazole | C₁₂H₉N | 167.21 | 3.1 | 1 | 1 |

| 3-Hydroxycarbazole | C₁₂H₉NO | 183.21 | 3.4 nih.gov | 2 | 2 |

| 9-Methyl-9H-carbazol-3-ol | C₁₃H₁₁NO | 197.23 nih.gov | - | 1 | 2 |

Note: Data for this compound is not widely available in public databases. The table uses available data for closely related analogues to infer property trends.

Conformational Dynamics and Stereoelectronic Effects

The three-dimensional structure and flexibility of carbazole derivatives are governed by conformational dynamics and stereoelectronic effects, which in turn dictate their function. The carbazole ring system is relatively rigid, but substituents can introduce degrees of rotational freedom and alter the planarity of the molecule.

Density functional theory (DFT) calculations on carbazole regioisomers have shown that changes in substitution patterns lead to significant variations in geometric parameters like bond lengths and dihedral angles, particularly when comparing the molecule in the gaseous versus the solid phase. acs.org For instance, crystallographic studies of dimethyl carbazole dicarboxylates reveal that substitution at the 2,7-positions maintains a near-planar geometry, whereas 1,3-substitution can introduce dihedral angles of 12–15° between the substituents and the aromatic plane. This distortion from planarity can disrupt π-conjugation and alter the electronic properties.

Stereoelectronic effects arise from the interaction of electron orbitals. In this compound, the orientation of the p-type lone pairs on the hydroxyl oxygen and the sigma bonds of the hydroxymethyl group relative to the carbazole π-system is critical. The resonance effect of the -OH group is maximized when its lone pair orbitals are aligned with the π-system, which favors a planar arrangement. The hydroxymethyl group at the N-9 position can rotate, and its preferred conformation will be a balance between steric hindrance and stabilizing electronic interactions. Molecular mechanics and quantum mechanics calculations are valuable tools for studying these conformational preferences and estimating the relative energies of different conformers. acs.org These subtle structural preferences can have a large impact on how the molecule packs in a crystal lattice or fits into a receptor's binding site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. sci-hub.se For carbazole derivatives, these models are instrumental in designing new compounds with desired functionalities, such as anticancer or neuroprotective agents. bmc-rm.orgbrieflands.com

The development of a QSAR/QSPR model for carbazole analogues typically involves several steps:

Data Set Assembly: A series of carbazole derivatives with measured biological activity (e.g., IC₅₀ values) or properties is collected. bmc-rm.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. researchgate.net

Model Generation: Statistical methods are used to build a mathematical equation linking the descriptors to the observed activity or property. Common methods include Multiple Linear Regression (MLR), which creates a linear equation, and Artificial Neural Networks (ANN), which can model complex, non-linear relationships. sci-hub.seresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. biointerfaceresearch.com

Studies on carbazole derivatives have successfully used QSAR to identify key molecular features for specific biological activities. For example, in a study on carbazole derivatives targeting topoisomerase II, the octanol-water partition coefficient was identified as a critical parameter, highlighting the importance of membrane permeability for cytotoxic activity. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Carbazole Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electron-donating/accepting ability, reactivity, polarity |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, shape, and branching |

| Quantum Chemical | Total Energy, Heat of Formation | Molecular stability |

Regioisomeric Influences on Chemical Behavior and Functionality

Regioisomerism, where functional groups are placed at different positions on the same molecular backbone, has a profound impact on the properties of carbazole derivatives. nih.gov The specific locations of the hydroxyl and hydroxymethyl groups in this compound are critical to its function, and shifting these groups to other positions would result in a compound with distinctly different characteristics.

The substitution pattern directly influences the electronic energy levels and photophysical properties. nih.gov Theoretical studies on pyrazine-carbazole regioisomers demonstrated that altering the substitution position on the carbazole core resulted in different intramolecular charge-transfer characteristics and, consequently, different nonlinear optical properties and crystal packing behaviors. acs.org For example, the emission color and phosphorescence of dual-emitting carbazole derivatives can be tuned across the visible spectrum simply by changing the attachment points of the functional groups. nih.gov

The biological activity of carbazole alkaloids is also highly dependent on the substitution pattern. Nature itself provides examples where 2-methylcarbazole and 3-methylcarbazole serve as precursors to different families of alkaloids in different organisms. mdpi.com Similarly, the position of hydroxylation during the metabolism of carbazole can be directed by external factors, leading to the preferential formation of 2-hydroxycarbazole (B1203736) or 3-hydroxycarbazole, each with potentially different subsequent metabolic fates. oup.com

In the context of this compound, moving the hydroxyl group from the 3-position to the 2- or 4-position would alter its conjugation with the nitrogen atom's lone pair, significantly affecting the HOMO-LUMO gap and ICT characteristics. Likewise, attaching the hydroxymethyl group to a carbon atom instead of the nitrogen would change its electronic contribution from primarily inductive to potentially hyperconjugative and would introduce different steric effects. These regioisomeric variations are a key strategy in the rational design of carbazole-based materials and therapeutic agents. nih.gov

Functional Applications of Carbazole Derivatives in Advanced Materials Science

Development of Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

The carbazole (B46965) moiety is a well-established building block for materials used in Organic Light-Emitting Diodes (OLEDs) due to its excellent thermal stability and charge-transporting properties. Carbazole derivatives are frequently employed in various layers of OLED devices to enhance efficiency, color purity, and longevity.

Carbazole-based materials are widely utilized as hosts for phosphorescent emitters in the emissive layer of OLEDs, particularly for achieving efficient blue, green, and red light emission. Their high triplet energy levels allow for effective energy transfer to the guest emitter molecules. Additionally, various carbazole derivatives have been designed to function as the primary light-emitting materials themselves, especially for deep-blue emission.

Despite the broad utility of carbazole derivatives in this area, no specific research findings or data tables detailing the use of 9-(Hydroxymethyl)carbazol-3-ol as a host or emitting layer material in OLEDs were found.

The electron-rich nature of the carbazole nucleus makes its derivatives excellent candidates for hole-transporting materials (HTMs) in optoelectronic devices, including OLEDs and perovskite solar cells. They facilitate the efficient injection and transport of positive charge carriers (holes) towards the emissive layer.

A search for the application of This compound as a hole-transporting material did not yield any specific studies or performance data.

Photovoltaic Systems, including Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs)

In the realm of solar energy, carbazole derivatives have been integral to the development of next-generation photovoltaic technologies. Their favorable electronic properties and structural versatility allow them to be used as electron donors, sensitizers, or hole-transporting materials in both Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs).

No literature was identified that specifically investigates the role or performance of This compound in any component of photovoltaic systems.

Photorefractive and Xerographic Materials

The photoconductive properties of carbazoles have led to their use in photorefractive and xerographic applications. Photorefractive materials, which exhibit a change in refractive index upon exposure to light, are used in holographic data storage and optical information processing. Xerography, the technology behind photocopying, also utilizes photoconductive materials.

There is no available research describing the synthesis or characterization of This compound for use in photorefractive or xerographic materials.

Semiconducting Polymers and Sensing Technologies

Carbazole units can be polymerized to form semiconducting polymers with applications in organic field-effect transistors (OFETs) and chemical sensors. The electronic properties of these polymers can be tuned by modifying the carbazole monomer. Carbazole-based fluorescent sensors have also been developed for the detection of various ions and molecules.

No studies were found on the incorporation of This compound into semiconducting polymers or its application in sensing technologies.

Design of Materials with Tailored Electrochemical and Photophysical Properties

A significant area of research for carbazole derivatives involves the strategic design of molecules with specific electrochemical and photophysical properties. By adding different functional groups to the carbazole core, scientists can tune the HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobility for targeted applications.

While the principles of molecular design are well-established for the carbazole family, there is no specific literature detailing the targeted synthesis of This compound to achieve tailored electrochemical or photophysical properties for advanced material applications.

Mechanistic Biological Investigations of Carbazole Derivatives Excluding Human Clinical Trials, Dosage, Safety, and Adverse Effects

Antimicrobial Research: Antibacterial and Antifungal Mechanisms

Carbazole (B46965) derivatives have demonstrated notable antimicrobial properties, targeting a range of pathogens through various mechanisms. Their efficacy stems from their ability to interfere with essential bacterial and fungal cellular processes.

One of the primary mechanisms of action is the disruption of DNA replication and repair. Carbazole derivatives can interact with bacterial DNA gyrase, a type II topoisomerase, leading to bacterial cell death. researchgate.net This interaction is often non-covalent, involving the planar carbazole structure binding to the enzyme. researchgate.net

Research has identified specific carbazole alkaloids with significant activity. For instance, carbazole alkaloids isolated from Murraya koenigii have shown high activity against various fungal and bacterial species. mdpi.com Mahanine, a carbazole alkaloid, has been reported to possess antimicrobial effects. nih.gov Similarly, synthetic carbazole derivatives have been developed that show promising activity. Chloro-substituted carbazole derivatives have exhibited outstanding antimicrobial effects against E. coli, S. aureus, P. aeruginosa, and B. subtilis. mdpi.com Another study highlighted a carbazole derivative with superior activity against P. aeruginosa compared to penicillin. mdpi.com

The antimicrobial potential of carbazoles extends to antibiotic-resistant strains. Carbazomycins, a class of antibiotics, feature a carbazole structure and show potential against resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net Some carbazole derivatives have been shown to inhibit penicillin-binding protein 2a, a key factor in MRSA's resistance to β-lactam antibiotics, creating a synergistic effect when combined with these drugs. mdpi.com

| Compound/Derivative | Target Organism | Mechanism/Activity | Minimum Inhibitory Concentration (MIC) |

| Carbazole Alkaloid 1 | S. aureus, S. pyogenes | Antimicrobial | 25 µg/mL mdpi.com |

| Chloro-substituted derivative 3d | E. coli, S. aureus, P. aeruginosa, B. subtilis | Outstanding antimicrobial activity | Not Specified mdpi.com |

| Carbazole 32b | P. aeruginosa | Good antibacterial activity | 9.37 μg/mL mdpi.com |

| Hypercalin B | Methicillin-resistant S. aureus (MRSA) | Inhibition of penicillin-binding protein 2a | 4 µg/mL mdpi.com |

| 3-hydroxy-hypercalin B | Methicillin-resistant S. aureus (MRSA) | Inhibition of penicillin-binding protein 2a | 32 µg/mL mdpi.com |

Anti-inflammatory Pathways and Modulation

Carbazole derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. ontosight.ainih.gov Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. ontosight.ai Studies have shown that carbazoles can suppress the production of molecules that mediate inflammation, contributing to their therapeutic potential in inflammatory conditions. nih.gov For example, mahanine, isolated from Murraya koenigii, is known for its anti-inflammatory effects. nih.gov The sustained-release H2S donor GYY4137, which possesses anti-inflammatory activities, has been shown to block the STAT3 pathway, suggesting a potential mechanism for its effects. medchemexpress.com

Antioxidant Activity and Reactive Oxygen Species Scavenging

Many carbazole derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative stress. ontosight.ainih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govnih.gov

The antioxidant mechanism of carbazoles is often attributed to their hydrogen-donating ability. researchgate.net They can react with and neutralize free radicals such as 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS). researchgate.net The structure of the carbazole derivative influences its scavenging ability. researchgate.net Furthermore, some carbazole derivatives have demonstrated neuroprotective effects by inhibiting intracellular ROS and suppressing the elevation of H2O2-induced calcium release. mdpi.com

| Carbazole Derivative Class | Radical Scavenged | Relative Scavenging Ability |

| Phenoxazine (PozNH) | DPPH | PozNH > IsbNH ~ PtzNH ~ TroH ~ TocH ~ VC ~ VC12 researchgate.net |

| Phenothiazine (PtzNH) | ABTS+· | PtzNH > IsbNH > PozNH > DpaNH ~ TroH ~ TocH ~ VC ~ VC12 researchgate.net |

Anticancer and Antiproliferative Mechanisms in Cellular and Preclinical Models

The anticancer properties of carbazole derivatives are among their most extensively studied biological activities. ontosight.aimdpi.commdpi.com They exert their effects through multiple mechanisms, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. nih.govxiahepublishing.com

The Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, is a key regulator of cell proliferation, survival, and differentiation. mdpi.comnih.gov Constitutive activation of STAT3 is a common feature in many types of cancer, making it an attractive therapeutic target. mdpi.comnih.gov

Carbazole derivatives have been identified as potent inhibitors of the STAT pathway. mdpi.com They can interfere with STAT signaling by preventing the phosphorylation of STAT proteins, which is a critical step for their activation and subsequent translocation to the nucleus to regulate gene expression. mdpi.comnih.gov For example, some carbazole-derived compounds with a fluorophore have been shown to inhibit STAT3-mediated transcription and IL-6-induced phosphorylation of STAT3 in triple-negative breast cancer cells. mdpi.com Non-peptide small molecules like Stattic, while not a carbazole itself, demonstrate the principle of targeting the STAT3 SH2 domain to inhibit signaling. mdpi.com Similarly, certain platinum compounds have been shown to directly inhibit STAT protein phosphorylation by binding to the proteins. nih.gov

DNA methylation is an epigenetic modification that plays a crucial role in gene expression. nih.gov Aberrant DNA methylation, often involving the hypermethylation of tumor suppressor genes, is a hallmark of cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for this process, and their inhibition is a valid strategy for cancer therapy. nih.govnih.gov

Several non-nucleoside carbazole derivatives have been designed and synthesized as potent and selective inhibitors of DNMT1, the most abundant DNMT in humans. nih.govnih.gov In one study, a series of novel carbazole derivatives were evaluated, with compound WK-23 emerging as a specific DNMT1 inhibitor with an IC50 value of 5.0 µM. nih.govnih.govresearchgate.netsemanticscholar.org The proposed mechanism involves the inhibitor binding to the DNMT1 enzyme, preventing it from methylating DNA and leading to the re-expression of silenced tumor suppressor genes. researchgate.net

| Compound | Target | Activity | IC50 Value |

| WK-23 | Human DNMT1 | Inhibitory | 5.0 µM nih.govnih.govresearchgate.netsemanticscholar.org |

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and recombination. wikipedia.org They are validated targets for cancer chemotherapy, and their inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to cytotoxic DNA breaks. wikipedia.orgnih.gov

Many carbazole alkaloids, including the well-known compounds ellipticine (B1684216) and olivacine (B1677268), function as topoisomerase II inhibitors. nih.govmdpi.com Their planar structure allows them to intercalate into the DNA double helix, meaning they insert themselves between base pairs. nih.govmdpi.com This intercalation stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of the DNA strands and causing permanent double-strand breaks, which ultimately trigger apoptosis. nih.govmdpi.com In vitro studies have confirmed that hydroxylation at the C-9 position of various ellipticine and olivacine derivatives can increase their cytostatic activity due to a greater affinity for DNA and enhanced stabilization of the DNA-topo II complex. nih.gov

Modulation of Cell Cycle Progression and Apoptosis Induction

A comprehensive review of scientific literature did not yield specific studies investigating the direct effects of 9-(Hydroxymethyl)carbazol-3-ol on cell cycle progression or the induction of apoptosis. While various other carbazole alkaloids and their synthetic derivatives have been noted for their anticancer properties, which often involve modulating cell cycle checkpoints and triggering programmed cell death, specific data for this compound is not presently available. nih.govresearchgate.net Research on related compounds, such as murrayanine, has shown the ability to arrest the cell cycle and induce apoptosis in cancer cells by affecting the expression of key regulatory proteins like cyclins, p21, and caspases. nih.gov However, such findings cannot be directly extrapolated to this compound without dedicated investigation.

Interactions with Specific Receptors and Enzymes

Specific receptor binding and enzyme inhibition studies for this compound are not detailed in the available research. The broader class of carbazole derivatives has been extensively studied, revealing interactions with a wide array of biological targets. nih.gov For instance, certain synthetic carbazoles act as inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cell proliferation and apoptosis. mdpi.com In the context of antiviral research, other carbazole derivatives have been identified as inhibitors of viral enzymes such as the SARS-CoV-2 main protease (M-pro) and the human cytomegalovirus (HCMV) kinase pUL97. nih.govencyclopedia.pub Additionally, carvedilol, a well-known carbazole-containing drug, functions as a β-adrenergic receptor blocker. encyclopedia.pub These examples highlight the potential of the carbazole scaffold to interact with biological macromolecules, though the specific targets of this compound remain to be elucidated.

Neuroprotective and Anticonvulsant Activities

There is a lack of specific published research on the neuroprotective and anticonvulsant properties of this compound. While carbazole derivatives, in general, have been recognized for their potential as antiepileptic and neuroprotective agents, empirical data for this specific compound is not available. nih.govnih.gov Studies on other novel chemical entities have demonstrated anticonvulsant effects in various animal models, but these are structurally distinct from this compound. nih.govmdpi.comnih.gov

Antiviral Research: Mechanisms against Viral Replication and Entry

While direct antiviral studies on this compound are not prominent, the carbazole scaffold is a key feature in many compounds investigated for antiviral activity. The mechanisms of action for these related derivatives provide a framework for potential research into this specific molecule. nih.govresearchgate.net

Carbazole derivatives have been shown to inhibit viral replication and entry through various mechanisms:

Inhibition of Viral Enzymes: A primary mechanism is the inhibition of crucial viral enzymes. For example, some indolocarbazoles inhibit the kinase pUL97 of the human cytomegalovirus (HCMV), which is essential for viral replication. nih.gov Other carbazole compounds have been identified as potent inhibitors of the hepatitis C virus (HCV) nih.gov and the SARS-CoV-2 main protease (M-pro), which is vital for the processing of viral polyproteins. encyclopedia.pubsmolecule.com

Blocking Viral Entry: Research on Porcine epidemic diarrhea virus (PEDV), a type of coronavirus, showed that certain carbazole derivatives exert their inhibitory effects at the early stages of the viral life cycle, suggesting a mechanism that may involve blocking viral entry into the host cell. nih.gov

Targeting Host Factors: Some antiviral strategies involving carbazoles target host cell proteins necessary for viral replication. For instance, some derivatives are thought to target host kinases that are induced or elevated during a viral infection. nih.gov Another approach involves inhibiting the Niemann-Pick type C1 (NPC1) protein, a host factor implicated in the entry of viruses like SARS-CoV-2. encyclopedia.pub

These findings underscore the versatility of the carbazole structure in designing new antiviral agents.

Table 1: Antiviral Mechanisms of Various Carbazole Derivatives

| Virus Target | Specific Carbazole Derivative Class | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Human Immunodeficiency Virus (HIV) | Chloro-1,4-dimethyl-9H-carbazoles | Inhibition of a stage in the HIV replication cycle; the precise mechanism is under investigation but appears independent of CXCR4 or CCR5 co-receptor usage. | mdpi.com |

| Human Cytomegalovirus (HCMV) | Indolocarbazoles (e.g., Arcyriaflavin A) | Inhibition of viral kinase pUL97 autophosphorylation, which is crucial for viral replication. | nih.gov |

| Hepatitis C Virus (HCV) | Phenyl-carbozole derivatives | Inhibition of viral replication, particularly effective against genotype 1b. | nih.gov |

| Porcine Epidemic Diarrhea Virus (PEDV) | Synthetic Carbazole Derivatives | Inhibition at the early stages of the viral life cycle, suggesting interference with viral entry or initial replication steps. | nih.gov |

| SARS-CoV-2 | Carprofen, Carvedilol | Inhibition of the main protease (M-pro), preventing the cleavage of viral polyproteins. | encyclopedia.pub |

| SARS-CoV-2 | 2-((2-(1-benzylpiperidin-4-yl)ethyl)amino)-N-(9H-carbazol-9-yl)acetamide | Inhibition of the host protein Niemann-Pick type C1 (NPC1), which is implicated in viral entry. | encyclopedia.pub |

Biotransformation and Microbial Metabolism Studies

The structural components of this compound, namely the N-hydroxymethyl group and the hydroxyl group at the C-3 position, are known products of microbial metabolism of simpler carbazole compounds. This biotransformation is a key area of research, often using microorganisms as models for mammalian metabolism or as biocatalysts for generating novel derivatives. researchgate.netoup.comnih.gov

Studies have shown that various bacteria and fungi can hydroxylate the carbazole ring and oxidize N-alkyl substituents.

Fungal Metabolism: The fungus Cunninghamella echinulata is a well-studied model for mammalian metabolism. nih.govtandfonline.com When exposed to N-methylcarbazole (NMC), C. echinulata produces several metabolites, including N-hydroxymethylcarbazole (NHMC) and 3-hydroxy-N-hydroxymethylcarbazole. nih.govpsu.edunih.gov The formation of NHMC is a primary aliphatic hydroxylation step, catalyzed by cytochrome P450 enzymes. nih.govtandfonline.com This is followed by aromatic hydroxylation at the 3-position, yielding 3-hydroxy-N-hydroxymethylcarbazole. nih.govpsu.edu

Bacterial Metabolism: Biphenyl-degrading bacteria, such as Ralstonia sp. strain SBUG 290, are also capable of transforming carbazole derivatives. nih.govresearchgate.net This strain can oxidize 9-methyl-9H-carbazole to its primary product, carbazol-9-yl-methanol (N-hydroxymethylcarbazole). nih.govresearchgate.net In subsequent or parallel reactions, lower concentrations of other metabolites, including 9H-carbazol-3-ol, are detected. nih.govresearchgate.net The formation of 9H-carbazol-3-ol is proposed to occur via spontaneous dehydration of an unstable dihydrodiol intermediate following an attack by a dioxygenase enzyme. nih.gov

These metabolic pathways demonstrate the natural origin of the key functional groups present in this compound.

Table 2: Microbial Biotransformation of Carbazole Precursors

| Microorganism | Precursor Compound | Key Metabolites Formed | Reference(s) |

|---|---|---|---|

| Cunninghamella echinulata | N-Methylcarbazole (NMC) | N-Hydroxymethylcarbazole (NHMC), 3-Hydroxy-N-hydroxymethylcarbazole | nih.govpsu.edunih.gov |

| Ralstonia sp. strain SBUG 290 | 9-Methyl-9H-carbazole | Carbazol-9-yl-methanol (NHMC), 9H-Carbazol-3-ol | nih.govresearchgate.net |

| Aspergillus flavus | Carbazole | 3-Hydroxycarbazole, 1-Hydroxycarbazole, 2-Hydroxycarbazole (B1203736) | oup.com |

Future Research Directions and Emerging Paradigms in 9 Hydroxymethyl Carbazol 3 Ol Research

Innovations in Sustainable Synthesis and Scalability

The development of environmentally benign and efficient synthetic routes for carbazole (B46965) derivatives is a critical area of ongoing research. Traditional methods often require harsh conditions, expensive catalysts, and produce significant waste. researchgate.netnih.gov The focus is now shifting towards "green chemistry" approaches that prioritize sustainability without compromising yield or purity. numberanalytics.com

Recent innovations that hold promise for the synthesis of functionalized carbazoles like 9-(Hydroxymethyl)carbazol-3-ol include:

Transition Metal-Catalyzed Reactions: The use of catalysts such as palladium, copper, gold(I), and iridium(I) has revolutionized carbazole synthesis. numberanalytics.comwisdomlib.org These methods, including C-H activation, cross-coupling reactions, and intramolecular cyclizations, offer high efficiency and selectivity under milder conditions. nih.govnih.gov For instance, palladium-catalyzed intramolecular C-H activation of N-phenylanilines provides a direct route to the carbazole core. nih.gov

Lewis Acid-Catalyzed Reactions: Lewis acids like scandium(III) triflate (Sc(OTf)₃) and iron catalysts are being employed in cascade reactions to produce poly-functionalized carbazoles. rsc.org These methods are often performed in greener solvents like glycerol, with the potential for catalyst and solvent recycling. rsc.org

Metal-Free Synthesis: To further enhance the sustainability profile, metal-free synthetic protocols are being explored. nih.gov These often involve acid-mediated hydroarylation or oxidative cyclization, reducing the reliance on potentially toxic and costly metals. nih.gov

One-Pot and Multi-Component Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) or by combining three or more reactants in a single step (multi-component reactions) significantly improves efficiency and reduces waste. rsc.orgbohrium.com

Visible-Light Induced Reactions: The use of visible light as a green energy source for promoting chemical reactions is a rapidly emerging area. nih.gov For example, visible-light-induced intramolecular C-H amination using aryl sulfilimines as nitrene precursors offers a mild and efficient route to carbazoles. nih.gov

A significant challenge lies in translating these innovative laboratory-scale syntheses to industrial-scale production. Future research will need to focus on developing robust and scalable processes that maintain the economic and environmental benefits of these green chemistry approaches. A key aspect of this will be the ability to synthesize a wide variety of substituted carbazoles efficiently, a necessary step for exploring structure-activity relationships. rsc.org

Rational Design of Next-Generation Carbazole-Based Functional Molecules

The unique electronic and photophysical properties of the carbazole scaffold make it an attractive building block for a wide range of functional molecules. echemcom.comacs.org Rational design, often aided by computational modeling, is becoming increasingly crucial in tailoring the properties of carbazole derivatives for specific applications. acs.orgrsc.orgacs.org

Key strategies in the rational design of next-generation carbazole-based molecules include:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how the type and position of substituents on the carbazole ring influence its biological or material properties is fundamental. bohrium.comacs.orgtandfonline.com For example, in the context of anticancer agents, the introduction of specific groups at the C-3, C-6, and N-9 positions has been shown to be critical for cytotoxic activity. bohrium.comechemcom.com

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic structure, energy levels, and other key properties of yet-to-be-synthesized molecules. acs.orgrsc.orgacs.orgresearchgate.netresearchgate.net This allows for the in-silico screening of large libraries of virtual compounds, identifying the most promising candidates for synthesis and experimental validation. acs.org For instance, DFT has been used to design ambipolar host materials for blue electrophosphorescence by strategically combining carbazole and carboline units. acs.org

Hybrid Molecule Design: A promising approach involves creating hybrid molecules that combine the carbazole scaffold with other pharmacophores or functional moieties. nih.gov This strategy aims to modulate multiple drug targets simultaneously or to fine-tune the electronic properties for materials science applications. nih.gov

Supramolecular Chemistry: The principles of supramolecular chemistry are being applied to design carbazole-based receptors for specific anions, with potential applications in sensing. ut.eecarloneresearch.eu This involves carefully engineering the carbazole macrocycle to achieve high binding affinity and selectivity. ut.ee

The overarching goal is to move beyond trial-and-error synthesis and towards a more predictive and design-oriented approach. This will accelerate the discovery of new carbazole-based molecules with enhanced performance for a variety of applications.

Advancements in Multidisciplinary Research Collaborations

The complexity and potential of carbazole research necessitate a collaborative approach, bringing together experts from diverse scientific disciplines. The interface between chemistry, materials science, biology, and computational science is proving to be a particularly fertile ground for innovation. d-nb.info

Chemistry and Materials Science: Synthetic chemists are essential for creating novel carbazole derivatives, while materials scientists are crucial for characterizing their properties and fabricating them into functional devices such as organic light-emitting diodes (OLEDs) and solar cells. d-nb.inforsc.orgmdpi.com The rational design of host materials for blue phosphorescent OLEDs, for example, is a testament to the success of such collaborations. rsc.org

Chemistry and Biology: The development of new therapeutic agents based on the carbazole scaffold requires close collaboration between medicinal chemists, who design and synthesize the compounds, and biologists, who evaluate their efficacy and mechanism of action in biological systems. bohrium.comwisdomlib.org

Experimental and Computational Chemistry: The synergy between experimental synthesis and computational modeling is becoming increasingly important. rsc.orgum.edu.my Computational studies can guide synthetic efforts by predicting the properties of target molecules, while experimental results provide crucial feedback for refining theoretical models. rsc.org

These multidisciplinary collaborations are essential for tackling the complex challenges in carbazole research, from designing sustainable synthetic routes to developing next-generation materials and therapeutics. The integration of different perspectives and expertise is key to accelerating progress in the field.

Exploration of Novel Biomedical Applications (Non-clinical)

The carbazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects. echemcom.commdpi.comresearchgate.netresearchgate.net While clinical applications are beyond the scope of this article, the exploration of novel non-clinical biomedical applications for compounds like this compound and its derivatives is a vibrant area of research.

Emerging non-clinical biomedical research directions include:

Inhibitors of Protein Aggregation: Rationally designed carbazole-based molecules are being investigated as potential inhibitors of mutant protein aggregation, a pathological hallmark of several neurodegenerative diseases. nih.gov For example, specific carbazole derivatives have been shown to prevent the aggregation of mutant hSOD1 protein, which is associated with a familial form of amyotrophic lateral sclerosis (ALS), in cell-based models. nih.gov

Enzyme Inhibition: Carbazole alkaloids and their synthetic derivatives are being explored as inhibitors of various enzymes. mdpi.com This includes research into their potential to inhibit key enzymes involved in metabolic disorders. acs.orgacs.orgnih.gov For instance, carbazole-linked 1,2,4-triazole-thione derivatives have been synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to diabetes. acs.orgacs.org

Antimicrobial and Antifungal Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Carbazole alkaloids, such as carbazomycins, have demonstrated antibacterial and antifungal properties, making them promising leads for further investigation. echemcom.comnih.gov

Antioxidant Activity: Some carbazole derivatives, like the natural product carazostatin, have shown potent free-radical scavenging activity, suggesting their potential as antioxidants. echemcom.com

It is important to emphasize that this research is in the preclinical stage. Further in-depth studies are required to fully understand the mechanisms of action and to evaluate the potential of these compounds for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-(Hydroxymethyl)carbazol-3-ol, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis often involves hydroxydeboronation reactions or detritylation steps. For example, Caruso et al. (2007) demonstrated hydroxydeboronation of boronate precursors under mild acidic conditions to introduce hydroxyl groups . Detritylation with formic acid (as in ) is another route, requiring precise pH control to avoid over-acidification and side reactions . Key considerations include:

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

- Temperature modulation (e.g., 0–25°C) to stabilize reactive intermediates.

Q. How can researchers purify and characterize this compound effectively?

- Answer :

- Purification : Column chromatography with silica gel (60–120 mesh) using gradient elution (hexane/ethyl acetate) is standard. highlights the importance of pre-adsorption of crude product onto silica to improve resolution .

- Characterization :

- 1H NMR (500 MHz, DMSO-d6) identifies hydroxyl and hydroxymethyl protons (δ 4.5–5.5 ppm) and aromatic carbazole signals (δ 7.0–8.5 ppm) .

- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 223.2 for [M+H]+) .

- Elemental analysis validates purity (>98% by HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound, particularly in oxidation/reduction steps?

- Answer :

- Oxidation : Compare KMnO4 (acidic conditions, 50–60°C) vs. CrO3 (room temperature, dichloromethane) for regioselectivity. notes KMnO4 favors quinone by-products, while CrO3 minimizes over-oxidation .

- Reduction : NaBH4 in THF (0°C) selectively reduces ketones without affecting hydroxymethyl groups, whereas LiAlH4 may require strict anhydrous conditions .

- Statistical optimization : Use Design of Experiments (DoE) to model temperature, catalyst loading, and solvent ratios.

Q. How should researchers address contradictions in reported reaction outcomes, such as variable by-product profiles across studies?

- Answer :

- Parameter analysis : Compare solvent polarity (e.g., DMF vs. THF), which influences carbazole ring reactivity. Polar aprotic solvents may stabilize charged intermediates, reducing side reactions .

- Catalyst screening : Transition metals (e.g., Pd/C) in hydrogenation steps can alter selectivity. suggests using Pd(OAc)2 for milder conditions .

- By-product isolation : Employ preparative HPLC to isolate and characterize impurities (e.g., dimerized carbazoles) for mechanistic insights .

Q. What computational tools are available to predict the reactivity and electronic properties of this compound?

- Answer :

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps, predicting sites for electrophilic substitution (e.g., C-3 hydroxyl group) .

- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., STAT3 inhibitors), guiding drug design .

- Solvent effects : COSMO-RS simulations optimize solvent selection for solubility and reaction kinetics .

Q. What are the emerging applications of this compound in drug discovery and materials science?

- Answer :

- Antibacterial agents : Copper(II) complexes of carbazole derivatives (e.g., 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone) show activity against E. coli and S. aureus (MIC = 8–16 µg/mL) .

- Organic electronics : Boron-containing carbazoles (e.g., 9-Phenyl-3,6-bis(dioxaborolan-2-yl)carbazole) serve as emissive layers in OLEDs, with λem ≈ 450–500 nm .

- STAT inhibitors : Carbazole derivatives inhibit STAT3 phosphorylation (IC50 = 0.5–2 µM) in cancer cell lines, requiring structure-activity relationship (SAR) studies on hydroxyl substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.